

An In-Depth Technical Guide to (15R)-Bimatoprost (CAS Number: 1163135-92-9)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

(15R)-Bimatoprost, with the CAS number 1163135-92-9, is the 15-R epimer of the potent ocular hypotensive agent, Bimatoprost. Bimatoprost is a synthetic prostamide analog of prostaglandin F2 α (PGF2 α) widely used in the treatment of glaucoma and ocular hypertension. As an isomer of a pharmacologically active substance, (15R)-Bimatoprost is primarily of interest as a process-related impurity in the synthesis of Bimatoprost and as a reference standard for analytical purposes. Understanding its chemical properties, synthesis, and analytical control is crucial for the quality assessment of Bimatoprost drug products. This technical guide provides a comprehensive overview of (15R)-Bimatoprost, including its physicochemical properties, analytical methodologies for its quantification, and the relevant biological context of its parent compound.

Physicochemical Properties

(15R)-Bimatoprost shares the same molecular formula and molecular weight as Bimatoprost but differs in the stereochemical orientation of the hydroxyl group at the C-15 position. This seemingly minor structural change can have significant implications for its biological activity.



Property	Value	Reference
CAS Number	1163135-92-9	[1]
Chemical Name	(Z)-7-((1R,2R,3R,5S)-3,5- Dihydroxy-2-((R,E)-3-hydroxy- 5-phenylpent-1-en-1- yl)cyclopentyl)-N-ethylhept-5- enamide	[2]
Synonyms	15-epi Bimatoprost, Bimatoprost Impurity 1, (15R)- Isomer Bimatoprost	[2][3]
Molecular Formula	C25H37NO4	[4][5]
Molecular Weight	415.57 g/mol	[4][5][6]
Appearance	White to off-white powder or gel	[3][4]
Solubility	Sparingly soluble in Chloroform and Methanol. Slightly soluble in water.	[3][4]
Storage Temperature	-20°C in an amber vial under an inert atmosphere.	[3]

Synthesis and Formation

(15R)-Bimatoprost is primarily formed as a process-related impurity during the synthesis of Bimatoprost. The reduction of the 15-keto intermediate in the prostaglandin synthesis pathway can lead to the formation of both the desired (15S)-alcohol (Bimatoprost) and the undesired (15R)-epimer. The ratio of these epimers is dependent on the reducing agent and reaction conditions employed.

A general synthetic approach to Bimatoprost involves a convergent synthesis strategy. One key step that can generate the (15R)-epimer is the reduction of an enone precursor. For instance, the use of certain reducing agents might not be completely stereoselective, leading to a mixture



of 15S and 15R alcohols. Purification techniques such as chromatography are then necessary to separate the desired (15S)-epimer from the (15R)-impurity.[7][8]

Analytical Methodologies

The accurate quantification of **(15R)-Bimatoprost** is critical for the quality control of Bimatoprost active pharmaceutical ingredient (API) and finished drug products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for this purpose.

UHPLC-UV Method for Purity and Assay

A stability-indicating UHPLC method with UV detection has been developed for the determination of Bimatoprost and its impurities, including **(15R)-Bimatoprost**.[9]

Experimental Protocol:

- Instrumentation: UHPLC system with a UV detector.
- Column: Acquity BEH C8, 150 × 2.1 mm, 1.7 μm reversed-phase analytical column.
- Mobile Phase: A gradient elution using a mixture of 0.01% H3PO4 in water and acetonitrile.
- Flow Rate: 0.7 mL/min.
- Detection: UV at a specified wavelength (e.g., 210 nm).
- Sample Preparation: Standard and sample solutions of Bimatoprost and (15R)-Bimatoprost
 are prepared in a suitable diluent at a known concentration (e.g., 0.50 mg/mL).[2]

Method Validation Data:



Parameter	Result
Linearity Range	0.5-6.0 μ g/band (densitometric RP-TLC); 5–100 μ g/mL (RP-HPLC)[10]
Limit of Detection (LOD)	0.01 mg/kg (LC-MS/MS)[11]
Limit of Quantification (LOQ)	0.03 mg/kg (LC-MS/MS)[11]

Biological Context and Mechanism of Action of Bimatoprost

While specific biological activity data for **(15R)-Bimatoprost** is not readily available in the public domain, understanding the mechanism of action of its parent compound, Bimatoprost, provides a crucial biological context. Bimatoprost is a potent ocular hypotensive agent that lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye.[12]

Prostaglandin F2α (FP) Receptor Signaling Pathway

Bimatoprost and its active metabolite, bimatoprost acid, are agonists of the prostaglandin F2 α (FP) receptor, a G-protein coupled receptor (GPCR).[13][14] Activation of the FP receptor in the ciliary muscle and trabecular meshwork initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, thereby increasing both the uveoscleral and trabecular outflow of aqueous humor.[15][16][17]

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Prostaglandin F2α (FP) Receptor Signaling Pathway

Quantitative Biological Data for Bimatoprost and its Acid

While specific data for **(15R)-Bimatoprost** is lacking, the following table summarizes key biological parameters for Bimatoprost and its active free acid metabolite.



Compound	Parameter	Value	Cell/System	Reference
Bimatoprost	Ki (FP Receptor Binding)	6310 ± 1650 nM	[3H]PGF2α displacement	[14]
EC50 (Ca ²⁺ Mobilization)	2940 ± 1663 nM	Cloned human FP receptors (HEK cells)	[14]	
EC50 (Ca²+ Mobilization)	2200 ± 670 nM	Native FP receptors (3T3 mouse fibroblasts)	[14]	_
Bimatoprost Acid	Ki (FP Receptor Binding)	83 nM	Human FP receptor	[13]
Ki (EP1 Receptor Binding)	95 nM	Human EP1 receptor	[13]	
Ki (EP3 Receptor Binding)	387 nM	Human EP3 receptor	[13]	_
EC50 (Functional Activity)	2.8 - 3.8 nM	Various cell types	[13]	_

The stereochemistry at the C-15 position is known to be critical for the high-affinity binding of prostaglandins to the FP receptor. It is therefore highly probable that **(15R)-Bimatoprost** exhibits significantly lower binding affinity and, consequently, reduced biological activity compared to the (15S)-epimer, Bimatoprost. However, without direct experimental data, this remains a well-founded hypothesis.

Experimental Workflows

The analysis and characterization of **(15R)-Bimatoprost** typically follow a structured workflow, from sample preparation to data analysis.

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General Workflow for (15R)-Bimatoprost Analysis

Conclusion

(15R)-Bimatoprost is a critical compound to monitor in the manufacturing of Bimatoprost. While it is considered an impurity, its structural similarity to the active pharmaceutical ingredient necessitates robust analytical methods for its detection and quantification to ensure the quality, safety, and efficacy of the final drug product. Although specific biological activity data for (15R)-Bimatoprost is not extensively documented, the established importance of the 15S-hydroxyl configuration for FP receptor agonism strongly suggests that the 15R-epimer would have significantly reduced pharmacological activity. Further research into the specific biological effects of (15R)-Bimatoprost would be beneficial for a more complete understanding of its potential impact. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of Bimatoprost.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to (15R)-Bimatoprost (CAS Number: 1163135-92-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601881#15r-bimatoprost-cas-number-1163135-92-9]

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